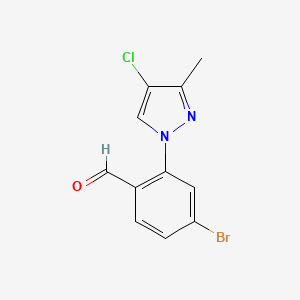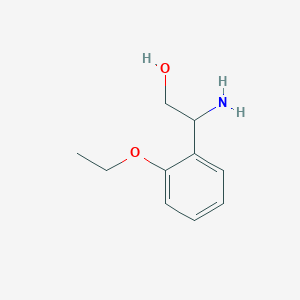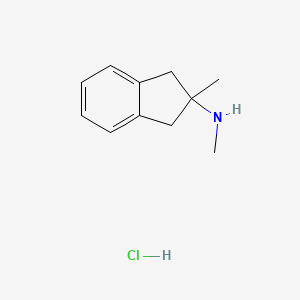
4-Bromo-2-(4-chloro-3-methyl-1h-pyrazol-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with bromine and chlorine atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of Bromine and Chlorine: The bromine and chlorine atoms can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: NaOH, KOH (potassium hydroxide), organometallic reagents
Major Products
Oxidation: 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid
Reduction: 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzyl alcohol
Substitution: 4-Hydroxy-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of electron-withdrawing groups (bromine and chlorine) can enhance its binding affinity to the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde
- 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)benzaldehyde
- 4-Chloro-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)benzaldehyde
Uniqueness
4-Bromo-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to the specific arrangement of substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, chlorine, and a pyrazole ring provides a distinct electronic environment that can be exploited for various applications .
Eigenschaften
Molekularformel |
C11H8BrClN2O |
|---|---|
Molekulargewicht |
299.55 g/mol |
IUPAC-Name |
4-bromo-2-(4-chloro-3-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H8BrClN2O/c1-7-10(13)5-15(14-7)11-4-9(12)3-2-8(11)6-16/h2-6H,1H3 |
InChI-Schlüssel |
VUQXVONLUMJKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1Cl)C2=C(C=CC(=C2)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(3-Ethynylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13614648.png)

![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)



![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)





